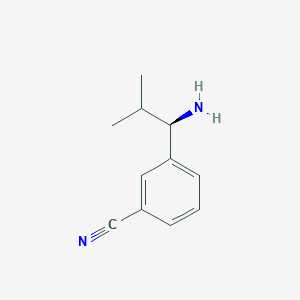
3-((R)-1-Amino-2-methylpropyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(®-1-Amino-2-methylpropyl)benzonitrile: is an organic compound that belongs to the class of benzonitriles. This compound features a benzonitrile group attached to a chiral center, which is bonded to an amino group and a methyl group. The presence of the chiral center makes this compound optically active, and it is often used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(®-1-Amino-2-methylpropyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of a suitable benzonitrile derivative with a chiral amine. For instance, the reaction of 3-bromobenzonitrile with ®-1-amino-2-methylpropane in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can enhance the sustainability of the production process .
化学反応の分析
Types of Reactions: 3-(®-1-Amino-2-methylpropyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of nitrobenzonitrile or halogenated benzonitrile derivatives.
科学的研究の応用
Chemistry: In chemistry, 3-(®-1-Amino-2-methylpropyl)benzonitrile is used as a building block for the synthesis of more complex molecules. It is often employed in the development of chiral ligands and catalysts for asymmetric synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. Its chiral nature makes it valuable for investigating stereospecific biochemical processes.
Medicine: In the pharmaceutical industry, 3-(®-1-Amino-2-methylpropyl)benzonitrile is explored for its potential therapeutic applications. It can serve as a precursor for the synthesis of drugs targeting specific receptors or enzymes.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique structural properties make it suitable for the development of advanced coatings and polymers .
作用機序
The mechanism of action of 3-(®-1-Amino-2-methylpropyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the benzonitrile group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
3-((S)-1-Amino-2-methylpropyl)benzonitrile: The enantiomer of the compound , differing only in the configuration of the chiral center.
3-Aminobenzonitrile: Lacks the chiral center and the methyl group, making it less stereochemically complex.
4-(®-1-Amino-2-methylpropyl)benzonitrile: Similar structure but with the amino group in the para position relative to the nitrile group.
Uniqueness: 3-(®-1-Amino-2-methylpropyl)benzonitrile is unique due to its chiral center, which imparts optical activity and allows for stereospecific interactions with biological targets. This makes it particularly valuable in asymmetric synthesis and chiral drug development .
特性
分子式 |
C11H14N2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
3-[(1R)-1-amino-2-methylpropyl]benzonitrile |
InChI |
InChI=1S/C11H14N2/c1-8(2)11(13)10-5-3-4-9(6-10)7-12/h3-6,8,11H,13H2,1-2H3/t11-/m1/s1 |
InChIキー |
TYAPQCMQFRJYRS-LLVKDONJSA-N |
異性体SMILES |
CC(C)[C@H](C1=CC=CC(=C1)C#N)N |
正規SMILES |
CC(C)C(C1=CC=CC(=C1)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B14035917.png)


![Rel-(2S,3aS,6aS)-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B14035928.png)

![(R)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride](/img/structure/B14035938.png)
![Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole hydrochloride](/img/structure/B14035944.png)



![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine HCl](/img/structure/B14035968.png)


